N,N-diethyl-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N,N-Diethyl-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a phenyl ring and substituted with a methoxy group at position 7. The sulfur atom at position 4 bridges the chromenopyrimidine system to an acetamide moiety, which is further modified with N,N-diethyl groups. This structural complexity confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and crystallography.
The compound’s structure has likely been resolved using crystallographic tools such as SHELXL (for refinement) and WinGX/ORTEP (for visualization), as these programs are widely employed for small-molecule analysis .
Properties
IUPAC Name |
N,N-diethyl-2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-4-27(5-2)20(28)15-31-24-18-14-17-12-9-13-19(29-3)21(17)30-23(18)25-22(26-24)16-10-7-6-8-11-16/h6-13H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYBBHLDDXVVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include phosphorus oxychloride, substituted anilines, and various solvents like dimethylformamide (DMF) and xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N,N-diethyl-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been studied for their anticancer and antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N,N-diethyl-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Chromenopyrimidine Core
The chromeno[2,3-d]pyrimidine system is a common scaffold in several analogues, with variations in substituents at positions 2, 4, and 9 significantly altering physicochemical and biological properties.
Table 1: Key Structural Analogues and Their Properties
Impact of Substituents on Properties
Methoxy vs. Ethoxy at Position 9 :
- The target compound’s methoxy group (R1) provides moderate electron-donating effects, stabilizing the aromatic system. In contrast, the ethoxy-substituted analogue () may exhibit slightly improved solubility due to increased alkyl chain length but reduced metabolic stability .
- Computational data for the chlorophenyl analogue () suggests that bulky substituents at R2 (e.g., 4-methylphenyl) elevate XLogP3 values, indicating higher lipophilicity .
Acetamide vs. Ester Derivatives: The N,N-diethyl acetamide group in the target compound enhances hydrogen-bond acceptor capacity compared to the methyl ester derivative (), which lacks an amide proton donor. This difference could influence receptor binding in pharmacological contexts .
Crystallographic and Computational Insights
- SHELX Programs : Structural refinements of analogues likely employed SHELXL for high-precision modeling, particularly for handling anisotropic displacement parameters and hydrogen-bond networks .
- WinGX/ORTEP: Visualization tools like ORTEP would illustrate the chromenopyrimidine core’s planarity and substituent orientations, critical for understanding packing efficiency .
Biological Activity
N,N-diethyl-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound belonging to the chromeno[2,3-d]pyrimidine derivatives. Its unique structure suggests potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
The molecular formula of this compound is C24H25N3O3S. The compound features a chromeno-pyrimidine core with a sulfanyl group, which is significant for its biological activity.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O3S |
| IUPAC Name | N,N-diethyl-2-{9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide |
| CAS Number | 895648-97-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include phosphorus oxychloride and substituted anilines. The process can be optimized for industrial production using automated reactors to enhance yield and purity.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related pyrrolidine derivatives have shown significant activity in animal models of epilepsy, particularly in maximal electroshock (MES) tests and pentylenetetrazole-induced seizures .
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as ion channels or enzymes. It potentially inhibits enzyme activity by binding to the active site or altering the enzyme's conformation, disrupting cellular processes .
Case Studies
- Anticonvulsant Screening : In a study evaluating various acetamide derivatives for anticonvulsant activity, compounds structurally related to N,N-diethyl-2-{(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl}acetamide demonstrated significant protective effects against seizures in animal models .
- Cytotoxicity Studies : Related chromeno derivatives have been assessed for cytotoxicity against different cancer cell lines. Results indicated moderate to promising activity against human promyelocytic leukemia cells (HL-60), suggesting potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
